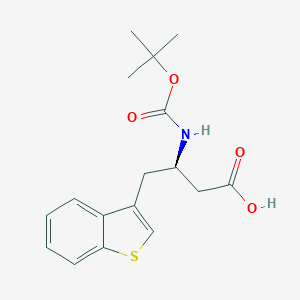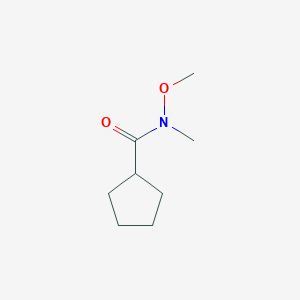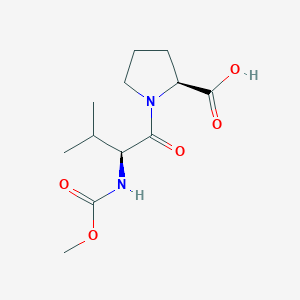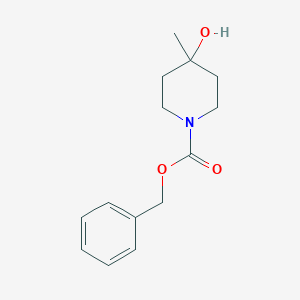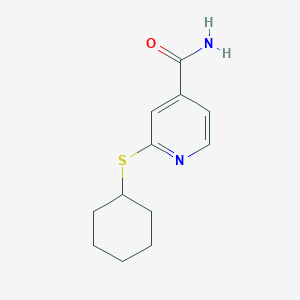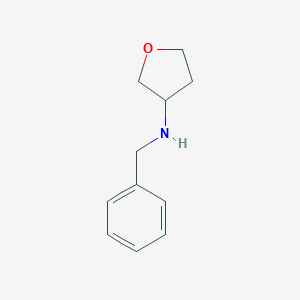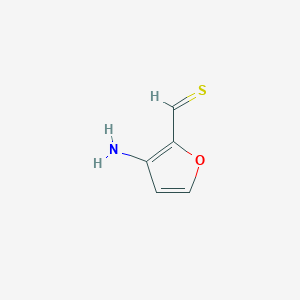![molecular formula C24H36ClNO2 B068050 1-[4-(1-Adamantyl)phenoxy]-3-piperidinopropan-2-ol hydrochloride CAS No. 175136-32-0](/img/structure/B68050.png)
1-[4-(1-Adamantyl)phenoxy]-3-piperidinopropan-2-ol hydrochloride
Übersicht
Beschreibung
1-[4-(1-Adamantyl)phenoxy]-3-piperidinopropan-2-ol hydrochloride is a synthetic organic compound known for its unique structural features and potential applications in various scientific fields. The compound consists of an adamantyl group attached to a phenoxy moiety, which is further linked to a piperidinopropanol structure. This combination of functional groups imparts distinctive chemical and physical properties to the compound.
Wissenschaftliche Forschungsanwendungen
1-[4-(1-Adamantyl)phenoxy]-3-piperidinopropan-2-ol hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a ligand in receptor binding studies and as a probe in biochemical assays.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects on neurological disorders.
Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of specialty chemicals.
Safety and Hazards
The Material Safety Data Sheet (MSDS) indicates that this compound may cause eye and skin irritation. It may be harmful if absorbed through the skin, swallowed, or inhaled . In case of contact with eyes or skin, it’s recommended to flush with plenty of water and get medical aid . It’s also advised to avoid breathing dust, vapor, mist, or gas and to store the compound in a cool, dry place in a tightly closed container .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(1-Adamantyl)phenoxy]-3-piperidinopropan-2-ol hydrochloride typically involves multiple steps:
Formation of the Adamantyl Phenol Intermediate: The initial step involves the reaction of adamantane with a suitable phenol derivative under Friedel-Crafts alkylation conditions to form 4-(1-adamantyl)phenol.
Etherification: The 4-(1-adamantyl)phenol is then reacted with an appropriate halogenated propanol derivative in the presence of a base to form 1-[4-(1-adamantyl)phenoxy]-3-chloropropanol.
Substitution with Piperidine: The chloropropanol intermediate undergoes nucleophilic substitution with piperidine to yield 1-[4-(1-adamantyl)phenoxy]-3-piperidinopropanol.
Formation of Hydrochloride Salt: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale operations. This includes the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 1-[4-(1-Adamantyl)phenoxy]-3-piperidinopropan-2-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to modify the piperidine ring or the adamantyl group.
Substitution: The phenoxy and piperidinopropanol moieties can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides, or sulfonyl chlorides under basic or acidic conditions.
Major Products:
Oxidation Products: Ketones, aldehydes, or carboxylic acids.
Reduction Products: Modified piperidine or adamantyl derivatives.
Substitution Products: Various substituted phenoxy or piperidinopropanol derivatives.
Wirkmechanismus
The mechanism of action of 1-[4-(1-Adamantyl)phenoxy]-3-piperidinopropan-2-ol hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The adamantyl group enhances lipophilicity, facilitating membrane penetration and interaction with hydrophobic sites. The phenoxy and piperidinopropanol moieties contribute to binding affinity and specificity, modulating the activity of the target proteins and pathways.
Vergleich Mit ähnlichen Verbindungen
- 1-[4-(1-Adamantyl)phenoxy]-2-propanol hydrochloride
- 1-[4-(1-Adamantyl)phenoxy]-3-aminopropan-2-ol hydrochloride
- 1-[4-(1-Adamantyl)phenoxy]-3-morpholinopropan-2-ol hydrochloride
Comparison: Compared to these similar compounds, 1-[4-(1-Adamantyl)phenoxy]-3-piperidinopropan-2-ol hydrochloride exhibits unique properties due to the presence of the piperidine ring, which enhances its binding affinity and specificity for certain biological targets. This makes it particularly valuable in medicinal chemistry and pharmacological research.
Eigenschaften
IUPAC Name |
1-[4-(1-adamantyl)phenoxy]-3-piperidin-1-ylpropan-2-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H35NO2.ClH/c26-22(16-25-8-2-1-3-9-25)17-27-23-6-4-21(5-7-23)24-13-18-10-19(14-24)12-20(11-18)15-24;/h4-7,18-20,22,26H,1-3,8-17H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAAPDJDEQUCOGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC(COC2=CC=C(C=C2)C34CC5CC(C3)CC(C5)C4)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H36ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70379634 | |
| Record name | 1-(Piperidin-1-yl)-3-[4-(tricyclo[3.3.1.1~3,7~]decan-1-yl)phenoxy]propan-2-ol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70379634 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
406.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175136-32-0 | |
| Record name | α-[(4-Tricyclo[3.3.1.13,7]dec-1-ylphenoxy)methyl]-1-piperidineethanol hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=175136-32-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(Piperidin-1-yl)-3-[4-(tricyclo[3.3.1.1~3,7~]decan-1-yl)phenoxy]propan-2-ol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70379634 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


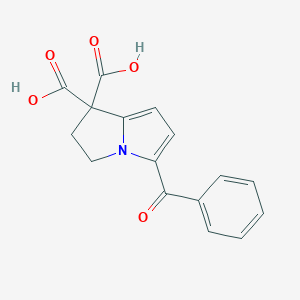

![1-Boc-octahydropyrrolo[3,4-b]pyridine](/img/structure/B67971.png)
